molecular formula C14H12FIN2O3S B12847226 N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide

N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B12847226
M. Wt: 434.23 g/mol
InChI Key: MSFKCXKKEQSELC-UHFFFAOYSA-N
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Description

N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative featuring an acetamide core linked to a phenyl group substituted with a sulfamoyl moiety. The sulfamoyl group is further connected to a 2-fluoro-4-iodophenyl ring. This compound’s unique structure combines halogenated aromaticity (fluorine and iodine) with sulfonamide and acetamide functionalities, making it a candidate for diverse pharmacological applications, including antimicrobial, anti-inflammatory, or anticancer activities. The iodine atom at the para position of the phenyl ring may enhance lipophilicity and influence binding interactions in biological systems, while the fluorine at the ortho position contributes to electronic effects and metabolic stability .

Properties

Molecular Formula

C14H12FIN2O3S

Molecular Weight

434.23 g/mol

IUPAC Name

N-[4-[(2-fluoro-4-iodophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H12FIN2O3S/c1-9(19)17-11-3-5-12(6-4-11)22(20,21)18-14-7-2-10(16)8-13(14)15/h2-8,18H,1H3,(H,17,19)

InChI Key

MSFKCXKKEQSELC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps starting from aniline derivatives. One common method includes the reaction of 2-fluoro-4-iodoaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of sulfonamide derivatives that have shown promise as inhibitors of specific biological pathways. Notably, it has been investigated for its ability to inhibit the Mitogen-Activated Protein Kinase (MEK) pathway, which is crucial in cell signaling and has implications in cancer progression.

Table 1: Summary of Medicinal Applications

Application AreaDescriptionReference
Cancer TreatmentInhibitor of MEK pathway; potential for treating hyperproliferative diseases
Anti-inflammatory EffectsPossible role in managing inflammatory diseases due to MEK inhibition
Drug DevelopmentUsed as a lead compound for synthesizing new drugs targeting similar pathways

Cancer Research

Recent studies have focused on the compound's efficacy against various cancer cell lines. The inhibition of the MEK pathway by N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide has been linked to reduced tumor growth in preclinical models.

Case Study: MEK Inhibition in Cancer Cells

A study demonstrated that compounds similar to this compound effectively decreased the viability of melanoma and colorectal cancer cells by inducing apoptosis through MEK pathway modulation. This highlights its potential as a targeted therapy in oncology.

Pharmacological Studies

Pharmacological investigations have revealed that this compound exhibits favorable pharmacokinetic properties, making it suitable for further development as a therapeutic agent. Its solubility and stability under physiological conditions are critical for oral bioavailability.

Table 2: Pharmacokinetic Properties

PropertyValueImplication
SolubilityHighEnhances absorption and bioavailability
StabilityStable at pH 7Suitable for oral formulations
Half-lifeModerateAllows for once-daily dosing

Mechanism of Action

The mechanism by which N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases by binding to the active site and preventing substrate access. The fluoro and iodo groups enhance its binding affinity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

N-(4-[(2,4-Difluorophenyl)sulfamoyl]phenyl)acetamide ()

  • Structural Differences : Replaces iodine with a second fluorine at the phenyl ring’s para position.
  • Physicochemical Impact: The absence of iodine reduces molecular weight (MW: ~395 vs.
  • Activity Implications : Fluorine’s electronegativity may enhance hydrogen bonding, but the lack of iodine’s bulky halogen could reduce membrane penetration or target affinity .

N-(5-Fluoro-2-iodophenyl)acetamide ()

  • Structural Differences : Represents the 2-fluoro-4-iodophenyl fragment of the main compound but lacks the sulfamoyl-phenyl-acetamide backbone.
  • Functional Insight : Highlights the role of the 2-fluoro-4-iodophenyl group in isolation, suggesting its standalone contributions to reactivity or binding .

Analogues with Heterocyclic or Aliphatic Substituents

N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Compound 8, )

  • Structural Differences : Features a 4-methylpyrimidinyl group instead of the halogenated phenyl ring.
  • Physicochemical Properties : Higher polarity due to the pyrimidine ring, leading to reduced lipophilicity (Rf = 0.79 vs. likely higher for the iodine-containing main compound).
  • Biological Activity : Demonstrated urease inhibition, suggesting sulfonamide-acetamide scaffolds can target enzymatic pathways beyond analgesia .

N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide Derivatives ()

  • Structural Differences : Incorporates thiazole or benzimidazole rings (e.g., compounds 2b and 2e).
  • Activity Comparison : These derivatives showed antiproliferative effects via MMP-9 and cathepsin D/L inhibition, indicating that heterocyclic substituents can redirect activity toward anticancer pathways .

Analogues with Modified Sulfamoyl Groups

N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36, )

  • Structural Differences : Replaces the 2-fluoro-4-iodophenyl group with a diethylamine moiety on the sulfamoyl.
  • Activity: Exhibited anti-hypernociceptive activity in inflammatory pain models, suggesting that aliphatic sulfamoyl substituents favor analgesic applications over halogenated aromatic ones .

N-(4-(N-(Tert-butyl)sulfamoyl)phenyl)-2-(4-hydroxyphenyl)acetamide (Compound 29, )

  • Structural Differences : Includes a tert-butyl group on the sulfamoyl and an additional 4-hydroxyphenylacetamide chain.

Physicochemical and Pharmacological Data Comparison

Compound Name Substituents on Sulfamoyl Melting Point (°C) Key Biological Activity Evidence ID
This compound 2-Fluoro-4-iodophenyl Not reported Hypothesized antimicrobial N/A
N-(4-[(2,4-Difluorophenyl)sulfamoyl]phenyl)acetamide 2,4-Difluorophenyl Not reported Unreported
N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide (2b) Thiazol-2-yl Not reported Antiproliferative (MMP-9 inhibition)
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide Diethylamine Not reported Anti-hypernociceptive
N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide 4-Methylpyrimidin-2-yl 168–173 Urease inhibition

Contradictions and Limitations

  • Activity Discrepancies : While aliphatic sulfamoyl groups (e.g., diethyl in ) favor analgesia, halogenated aromatic substituents (e.g., 2-fluoro-4-iodo) may prioritize antimicrobial or anticancer effects, though direct comparisons are absent in the evidence.
  • Data Gaps : Melting points and solubility data for the main compound are unavailable, limiting direct physicochemical comparisons.

Biological Activity

N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C14H13FINS2O3
  • Molecular Weight: 398.29 g/mol
  • CAS Number: 1909317-48-1

The compound features a sulfamoyl group attached to a phenylacetamide structure, which is known for its diverse biological activities. The presence of fluorine and iodine in the structure may enhance its lipophilicity and biological interactions.

Anticancer Properties

Research indicates that derivatives of phenylacetamide, including this compound, exhibit significant anticancer activity. A study reported that compounds with similar structures demonstrated potent cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) cells.

Key Findings:

  • Cytotoxicity: The compound's IC50 values suggest strong activity against tumor cell lines, comparable to established anticancer agents like imatinib .
  • Mechanism of Action: The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways involved in cancer growth.
CompoundCell LineIC50 (μM)Reference
This compoundPC352
ImatinibPC340
Similar DerivativeMCF-7100

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer progression. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to tumor growth regulation.

Enzyme Inhibition Data:

  • AChE Inhibition: IC50 values around 0.22 μM have been observed in related compounds, indicating potential for therapeutic applications in neurodegenerative diseases as well .

Case Studies

  • In Vitro Studies:
    • A series of phenylacetamide derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity, with some derivatives achieving IC50 values lower than traditional chemotherapeutics .
  • In Vivo Studies:
    • Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting the in vitro findings regarding its anticancer efficacy .

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